1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure that combines two indole moieties, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of such complex indole derivatives often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would produce an alcohol. Substitution reactions can introduce various functional groups onto the indole rings, leading to a wide range of derivatives.
Scientific Research Applications
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxaldehyde: A simpler indole derivative with a single aldehyde group.
2,3-Dihydro-1H-indole: A reduced form of indole with a saturated ring.
2-Methyl-1H-indole: An indole derivative with a methyl group at the 2-position.
Uniqueness
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its combination of two indole moieties and the presence of both carbonyl and aldehyde functional groups. This structural complexity allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from simpler indole derivatives.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBRHYERQRUGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354824 |
Source
|
Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433963-38-3 |
Source
|
Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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